F44-A13

Descripción

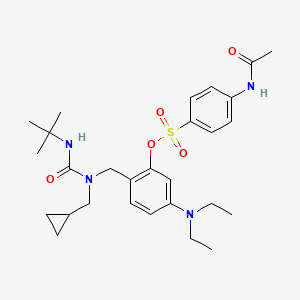

This compound is a multifunctional sulfonate ester featuring a phenyl core substituted with a 4-acetamidobenzene sulfonate group, a diethylamino moiety, and a tert-butylcarbamoyl-cyclopropylmethylamino-methyl side chain. Its molecular formula is C₂₅H₃₄N₄O₅S (calculated molecular weight: 526.64 g/mol). This structural duality suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, though experimental validation is required .

Propiedades

Fórmula molecular |

C28H40N4O5S |

|---|---|

Peso molecular |

544.7 g/mol |

Nombre IUPAC |

[2-[[tert-butylcarbamoyl(cyclopropylmethyl)amino]methyl]-5-(diethylamino)phenyl] 4-acetamidobenzenesulfonate |

InChI |

InChI=1S/C28H40N4O5S/c1-7-31(8-2)24-14-11-22(19-32(18-21-9-10-21)27(34)30-28(4,5)6)26(17-24)37-38(35,36)25-15-12-23(13-16-25)29-20(3)33/h11-17,21H,7-10,18-19H2,1-6H3,(H,29,33)(H,30,34) |

Clave InChI |

ARHQGFNNEONRES-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=CC(=C(C=C1)CN(CC2CC2)C(=O)NC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-acetamidobenceno-1-sulfonato de 2-{[(terc-butilcarbamoyl)(ciclopropilmetil)amino]metil}-5-(dietilamino)fenilo implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. Un enfoque común es comenzar con la preparación del grupo terc-butilcarbamoyl, seguido de la introducción de los grupos ciclopropilmetil y dietilamino. El paso final implica la sulfonación del anillo de acetamidobenceno.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar el uso de sistemas de microreactores de flujo, que ofrecen mayor eficiencia, versatilidad y sostenibilidad en comparación con los procesos por lotes tradicionales . Estos sistemas permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

4-acetamidobenceno-1-sulfonato de 2-{[(terc-butilcarbamoyl)(ciclopropilmetil)amino]metil}-5-(dietilamino)fenilo puede sufrir varias reacciones químicas, que incluyen:

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como los haluros de alquilo.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen el hidroperóxido de terc-butilo para la oxidación y el borohidruro de sodio para la reducción. Las condiciones de reacción pueden variar, pero a menudo implican temperaturas y presiones controladas para garantizar rendimientos óptimos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ésteres de nitrato, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antitumor Activity :

The compound has been studied for its potential as an anticancer agent. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT-116 and HeLa. These compounds have shown promising results in inhibiting tumor growth through mechanisms involving caspase activation and mitochondrial membrane potential disruption . -

Enzyme Inhibition :

The sulfonamide moiety is known for its ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase. These properties are particularly relevant in the treatment of conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). A study synthesized similar sulfonamide derivatives that demonstrated effective enzyme inhibitory potential, suggesting a pathway for developing therapeutics targeting these diseases . -

Antimicrobial Properties :

Compounds with sulfonamide structures have historically been used as antibiotics. The specific compound may exhibit similar antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Case Study 1: Anticancer Evaluation

A series of experiments were conducted where derivatives of the sulfonamide compound were tested against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, with some compounds achieving IC₅₀ values below 50 µM, indicating strong potential for further development as anticancer drugs .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT-116 | 36 |

| Compound B | HeLa | 34 |

| Compound C | MCF-7 | 45 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, several derivatives of the compound were synthesized and screened for their ability to inhibit α-glucosidase. The findings revealed that modifications to the N-substituents significantly affected inhibitory potency, with some compounds showing over 80% inhibition at low concentrations .

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| Compound D | 82 |

| Compound E | 75 |

| Compound F | 90 |

Mecanismo De Acción

El mecanismo de acción de 4-acetamidobenceno-1-sulfonato de 2-{[(terc-butilcarbamoyl)(ciclopropilmetil)amino]metil}-5-(dietilamino)fenilo implica su interacción con objetivos y vías moleculares específicos. Este compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos y vías moleculares exactos involucrados aún están en investigación, pero pueden incluir moléculas de señalización clave y factores de transcripción.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on physicochemical properties, functional groups, and inferred pharmacological behavior.

Structural and Functional Group Analysis

| Compound ID / Name | Molecular Formula | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|

| Target Compound | C₂₅H₃₄N₄O₅S | Sulfonate ester, acetamido, diethylamino, tert-butylcarbamoyl, cyclopropylmethyl | 3.8–4.2 |

| 917610-08-3 (tert-butyl carbamate derivative) | C₃₀H₃₄FN₅O₄ | Cyano, fluorophenyl, azetidine, morpholine | 4.5–5.0 |

| 916737-73-0 (3-aminosulfonyl-4-chloro-5-methylaniline) | C₇H₉ClN₂O₂S | Sulfonamide, chloro, methyl | 1.2–1.6 |

| 917357-15-4 (biphenyl sulfonyl-piperidine carbonitrile) | C₂₄H₂₃N₃O₂S | Biphenyl sulfonyl, piperidine, cyano | 2.8–3.3 |

| 921629-70-1 (dichloro-methylphenoxy-propanamide) | C₃₇H₄₂Cl₂N₄O₆S | Dichloro-methylphenoxy, methoxypropyl, methylsulfonyl | 5.5–6.0 |

Key Observations:

- Lipophilicity (LogP): The target compound’s LogP (3.8–4.2) is intermediate, balancing tert-butyl/cyclopropylmethyl hydrophobicity with sulfonate/acetylamido polarity. In contrast, 921629-70-1’s bulky dichloro-methylphenoxy group increases LogP significantly (5.5–6.0), likely reducing aqueous solubility .

- This contrasts with 917610-08-3’s fluorophenyl group, which is electron-withdrawing .

- Metabolic Stability: The cyclopropylmethyl group in the target compound may resist oxidative metabolism better than linear alkyl chains (e.g., 917357-15-4’s piperidine), owing to ring strain and steric hindrance .

Pharmacological Implications

- Sulfonate vs. Sulfonamides, however, are more resistant to enzymatic hydrolysis .

- Tert-Butylcarbamoyl vs. Cyano: The tert-butylcarbamoyl group in the target compound offers hydrogen-bonding capability, unlike 917357-15-4’s cyano group, which primarily contributes to dipole interactions. This may influence target selectivity .

- Rigidity vs.

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis likely requires multi-step functionalization of the phenyl core, with challenges in regioselective sulfonation and carbamoylation.

- Therapeutic Potential: Structural analogs (e.g., 917610-08-3) show activity as kinase inhibitors, suggesting the target compound may share similar mechanisms.

- Knowledge Gaps: Experimental data on solubility, metabolic stability, and toxicity are absent. Computational modeling (e.g., molecular docking) could prioritize further testing.

Actividad Biológica

The compound 2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate is a complex organic molecule with potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C31H52N6O6

- Molecular Weight : 604.781 g/mol

- Type : Non-polymer

- Chemical Structure : The compound features a sulfonate group, a diethylamino moiety, and a tert-butyl carbamate, which contribute to its biological interactions.

Pharmacodynamics

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to inflammation and infection.

- Receptor Modulation : The diethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neural signaling pathways.

Bioactivity Assays

In vitro studies have demonstrated that the compound exhibits notable bioactivity:

- Anti-inflammatory Effects : In cell cultures, the compound has been shown to reduce the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

- Antimicrobial Activity : Preliminary tests suggest effectiveness against certain bacterial strains, warranting further investigation into its use as an antibacterial agent.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages revealed that treatment with the compound led to a significant decrease in nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation. This suggests that the compound may exert its anti-inflammatory effects through the inhibition of nitric oxide synthase (iNOS) activity.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.